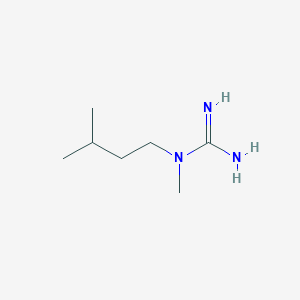
1-Methyl-1-(3-methylbutyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-(3-methylbutyl)guanidine is a compound belonging to the guanidine family, characterized by the presence of a guanidine functional group. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
準備方法
The synthesis of 1-Methyl-1-(3-methylbutyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This method provides a straightforward and efficient route to diverse guanidines with yields up to 81%. Another method involves the use of thioureas in conjunction with thiophilic metal salts or coupling reagents . Industrial production methods often rely on the addition of amines to carbodiimides or the use of guanylating agents such as S-methylisothioureas .
化学反応の分析
1-Methyl-1-(3-methylbutyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with guanidines.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce various substituted guanidines.
科学的研究の応用
1-Methyl-1-(3-methylbutyl)guanidine has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-Methyl-1-(3-methylbutyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine functional group can form multiple resonance structures, delocalizing the positive charge and enhancing its binding affinity to various targets . This compound may also act as a strong base, facilitating reactions that require proton transfer .
類似化合物との比較
1-Methyl-1-(3-methylbutyl)guanidine can be compared to other guanidine derivatives such as:
Tetramethylguanidine: Known for its strong basicity and use in organic synthesis.
Phenylguanidine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
N,N’-Disubstituted guanidines: These compounds have diverse applications in catalysis and material science.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and binding properties compared to other guanidines .
特性
分子式 |
C7H17N3 |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
1-methyl-1-(3-methylbutyl)guanidine |
InChI |
InChI=1S/C7H17N3/c1-6(2)4-5-10(3)7(8)9/h6H,4-5H2,1-3H3,(H3,8,9) |
InChIキー |
DWDWGJFPMQFQDB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN(C)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


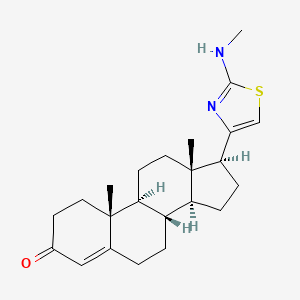
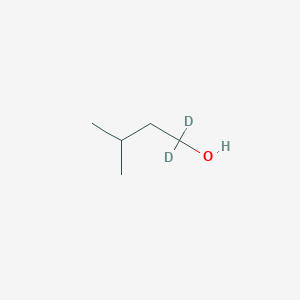

![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)
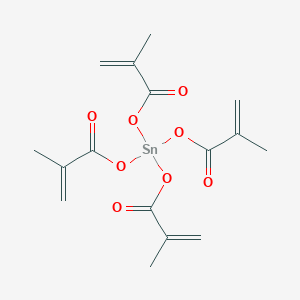

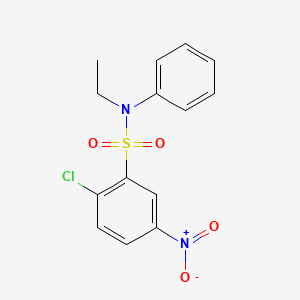
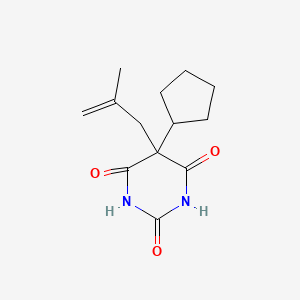

![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
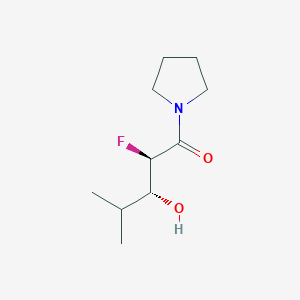
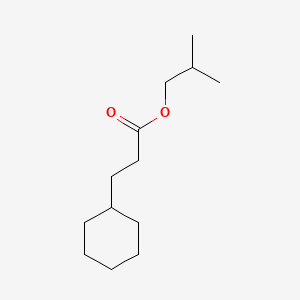
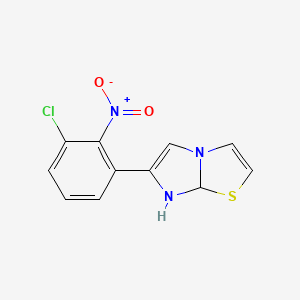
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)
